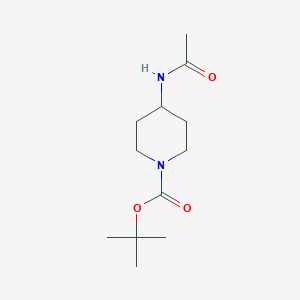

tert-Butyl 4-acetamidopiperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-acetamidopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(15)13-10-5-7-14(8-6-10)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJOQYNFKUGGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674184 | |

| Record name | tert-Butyl 4-acetamidopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093759-67-1 | |

| Record name | tert-Butyl 4-acetamidopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl 4-acetamidopiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in the study of biological systems, including enzyme inhibition and receptor binding assays. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders. Industry: The compound finds applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which tert-Butyl 4-acetamidopiperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors, affecting biological pathways. The molecular targets and pathways involved are determined by the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 4-acetamidopiperidine-1-carboxylate with two closely related analogs from the provided evidence:

Structural and Functional Differences

Key Observations:

Molecular Weight and Complexity: The fluorinated analog (326.38 g/mol) has the highest molecular weight due to the difluorobenzyl group, followed by the pyridinyl derivative (277.36 g/mol) and the acetamido compound (~242.3 g/mol).

Functional Group Impact: Acetamido Group: The acetamido moiety in the target compound provides both hydrogen-bond donor (N-H) and acceptor (C=O) capabilities, which may improve crystallinity and solubility in polar solvents compared to the free amine in the pyridinyl analog . Pyridinyl Group: The pyridine ring in the second analog enables π-π stacking interactions, often critical for binding to aromatic residues in biological targets (e.g., kinase inhibitors) .

Synthetic Utility :

Hydrogen Bonding and Crystallinity

The acetamido compound’s amide group enables robust hydrogen-bonding networks, as described in Etter’s graph set analysis . In contrast, the pyridinyl analog’s amine and aromatic system may form weaker hydrogen bonds but stronger van der Waals interactions. The fluorinated analog’s benzyl group likely reduces hydrogen bonding in favor of hydrophobic packing, impacting crystal morphology and solubility.

Biologische Aktivität

tert-Butyl 4-acetamidopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-piperidinone with acetic anhydride or acetic acid in the presence of a base. The process can yield significant amounts of the desired product with high purity.

Antimicrobial Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. In one study, a related compound demonstrated high antimicrobial activity with selectivity over mammalian cells, suggesting potential therapeutic applications without significant toxicity to human cells .

Inhibition Studies

Inhibition studies have shown that piperidine derivatives can act as inhibitors of various enzymes. For example, certain piperidine-based compounds have been identified as effective inhibitors of glycosidases, which are crucial in various biological processes including cell signaling and pathogen interactions .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of several piperidine derivatives, including this compound. The results indicated that this compound exhibited strong activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Standard Antibiotic | 30 | Staphylococcus aureus |

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was tested for its ability to inhibit α-L-fucosidase. The compound exhibited competitive inhibition characteristics with a Ki value determined through Lineweaver-Burk plots .

| Enzyme | Compound | Ki (µM) |

|---|---|---|

| α-L-fucosidase | This compound | 5 × 10^-9 |

Research Findings

Recent studies have highlighted the potential of piperidine derivatives in drug development due to their diverse biological activities. The structural modifications of these compounds can enhance their efficacy and selectivity against specific biological targets.

Summary of Findings

- Antimicrobial Activity : Effective against various pathogens with low toxicity to mammalian cells.

- Enzyme Inhibition : Competitively inhibits critical enzymes involved in metabolic pathways.

- Potential Therapeutic Applications : May serve as leads for developing new antimicrobial agents or enzyme inhibitors.

Vorbereitungsmethoden

Boc Protection of 4-Aminopiperidine Derivatives

The introduction of the tert-butyl carbamate protecting group on the piperidine nitrogen is commonly achieved by reacting 4-aminopiperidine or its derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine or triethylamine. The reaction is typically performed in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (0°C to room temperature) over several hours to overnight.

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Boc protection of 4-bromopiperidine hydrobromide salt | 4-bromopiperidine hydrobromide (5 g, 0.02 mol), di-tert-butyl dicarbonate (6.67 g, 0.031 mol), N,N-diisopropylethylamine (7.09 mL, 0.04 mol), DCM (35 mL), 0°C to room temp, 18 h | Quantitative (100%) | Reaction mixture washed with 1M HCl and brine, dried over Na2SO4, concentrated to yield yellow oil |

| Boc protection with triethylamine in THF | 4-bromopiperidine hydrobromide (2 g, 8.2 mmol), di-tert-butyl dicarbonate (1.9 g, 8.6 mmol), triethylamine (2.3 mL, 16.3 mmol), THF (40 mL), room temp, 48 h | 98% | Purified by flash chromatography to yield colorless oil |

This method is efficient and yields the tert-butyl 4-bromopiperidine-1-carboxylate intermediate, which can be further functionalized.

Introduction of the Acetamido Group at the 4-Position

The acetamido substituent can be introduced by acylation of the 4-aminopiperidine derivative or by nucleophilic substitution on a 4-halopiperidine intermediate followed by acylation.

A typical approach involves:

- Starting from 4-aminopiperidine or its Boc-protected form.

- Acylation with acetyl chloride or acetic anhydride under mild base conditions.

- Alternatively, nucleophilic substitution of 4-bromopiperidine derivatives followed by acetylation.

- Reductive amination of N-Boc-piperidin-4-one with aniline derivatives followed by acylation with acetyl chloride to give acetamido-substituted piperidines.

Representative Synthetic Route

A representative synthetic scheme for tert-butyl 4-acetamidopiperidine-1-carboxylate involves:

Boc Protection : React 4-aminopiperidine with di-tert-butyl dicarbonate in the presence of a base (e.g., N,N-diisopropylethylamine) in DCM at 0°C to room temperature to yield tert-butyl 4-aminopiperidine-1-carboxylate.

Acetylation : Treat the Boc-protected 4-aminopiperidine with acetyl chloride or acetic anhydride in an appropriate solvent with a base to furnish this compound.

Data Table Summarizing Key Preparation Conditions

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Boc Protection | 4-Aminopiperidine or 4-bromopiperidine hydrobromide | Di-tert-butyl dicarbonate, base (DIPEA or TEA) | DCM or THF | 0°C to RT | 18–48 h | 98–100% | Purification by extraction and chromatography |

| Acetylation | Boc-protected 4-aminopiperidine | Acetyl chloride or acetic anhydride, base | DCM or similar | 0°C to RT | 2–5 h | 85–95% | Reaction monitored by TLC or NMR |

Research Findings and Notes

- The Boc protection step is robust and yields high purity intermediates suitable for further functionalization.

- The use of bases like N,N-diisopropylethylamine or triethylamine is critical to neutralize HCl formed and drive the reaction to completion.

- The acetamido group introduction via acetylation is straightforward and typically proceeds with good yields and minimal side reactions.

- Alternative methods include reductive amination routes starting from piperidin-4-one derivatives, which allow for diverse substitution patterns but require additional steps.

- The tert-butyl ester group is stable under mild reaction conditions and can be removed later if needed.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-acetamidopiperidine-1-carboxylate, and how can purity be validated?

The synthesis typically involves multi-step reactions, starting with piperidine ring functionalization. Key steps include:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

- Acetamidation : Coupling of the acetamide group at the 4-position via nucleophilic substitution or amide bond formation, often employing HATU or EDCI as coupling agents .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: dichloromethane/ether) to achieve >95% purity .

Q. Validation :

Q. How does the tert-butyl group influence the compound’s stability and solubility in biological assays?

- Stability : The Boc group enhances steric protection of the piperidine nitrogen, reducing susceptibility to oxidation or enzymatic degradation in vitro. Hydrolysis under acidic conditions (e.g., TFA) regenerates the free amine for downstream functionalization .

- Solubility : The tert-butyl moiety increases lipophilicity (logP ~1.8), favoring solubility in organic solvents (DMSO, DCM). For aqueous buffers (PBS, pH 7.4), use co-solvents like ethanol (<10% v/v) to prevent precipitation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during conformational analysis?

Discrepancies in piperidine ring puckering or acetamide orientation may arise from:

- Crystallization artifacts : Use low-temperature (100 K) X-ray diffraction to minimize thermal motion .

- Software refinement : Employ SHELXL for small-molecule refinement, optimizing parameters like ADPs and restraint weights for bond lengths/angles .

- DFT calculations : Compare experimental data with gas-phase optimized structures (B3LYP/6-31G* level) to identify steric or electronic biases .

Example : A 2021 study resolved conflicting chair vs. boat conformations by cross-validating X-ray data with NMR NOE interactions .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

Variability often stems from residual solvents or byproducts. Address this via:

Q. How can computational modeling predict interactions between this compound and protein targets?

- Docking studies : Use AutoDock Vina or Schrödinger Glide to model binding poses. The acetamide group often forms hydrogen bonds with catalytic residues (e.g., serine proteases) .

- MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability. Key metrics include RMSD (<2 Å) and interaction persistence (>80% simulation time) .

Case Study : A 2024 study identified a hydrophobic pocket accommodating the tert-butyl group in kinase targets, explaining selectivity over non-Boc analogs .

Q. What analytical methods resolve spectral overlaps in 1^11H NMR for this compound?

Challenge: Overlapping peaks for piperidine H-3/H-5 protons (δ 1.6–2.1 ppm). Solutions:

Q. How do substituent modifications at the 4-position affect pharmacological properties?

- Electron-withdrawing groups (e.g., trifluoroacetamide): Increase metabolic stability but reduce solubility.

- Bulkier groups (e.g., aryl): Enhance target affinity but may introduce cytotoxicity.

Q. SAR Table :

| Substituent | logP | IC₅₀ (nM) | Solubility (µM) |

|---|---|---|---|

| Acetamide | 1.8 | 150 | 25 (PBS) |

| Trifluoroacetamide | 2.3 | 90 | 12 (PBS) |

| Benzamide | 2.5 | 50 | 8 (PBS) |

Data from show a trade-off between potency and solubility.

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.